(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iron;N,N,N',N'-tetramethylethane-1,2-diamine
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Overview
Description
(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iron;N,N,N’,N’-tetramethylethane-1,2-diamine is a complex organometallic compound. This compound is notable for its unique structure, which includes a hexafluorinated enone moiety, an iron center, and a tetramethylethane-1,2-diamine ligand. The presence of fluorine atoms and the iron center imparts distinctive chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iron;N,N,N’,N’-tetramethylethane-1,2-diamine typically involves the following steps:
Formation of the Hexafluorinated Enone: The hexafluorinated enone can be synthesized through the fluorination of a suitable precursor using reagents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3).
Coordination to Iron: The hexafluorinated enone is then coordinated to an iron center. This step often involves the use of iron(II) or iron(III) salts in the presence of a suitable reducing agent.
Addition of N,N,N’,N’-tetramethylethane-1,2-diamine: The final step involves the addition of N,N,N’,N’-tetramethylethane-1,2-diamine to the iron-coordinated hexafluorinated enone under controlled conditions to form the desired complex.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the safety and environmental compliance of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iron;N,N,N’,N’-tetramethylethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The iron center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can occur at the iron center or the enone moiety, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the hexafluorinated enone can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction can produce iron(II) complexes or reduced enone derivatives.
Scientific Research Applications
(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iron;N,N,N’,N’-tetramethylethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in targeting specific enzymes or pathways in disease treatment.
Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iron;N,N,N’,N’-tetramethylethane-1,2-diamine involves its interaction with molecular targets through its iron center and fluorinated enone moiety. The iron center can participate in redox reactions, while the fluorinated enone can engage in various chemical interactions. These interactions can modulate the activity of enzymes or other proteins, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;nickel;N,N,N’,N’-tetramethylethane-1,2-diamine
- (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;cobalt;N,N,N’,N’-tetramethylethane-1,2-diamine
Uniqueness
The uniqueness of (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iron;N,N,N’,N’-tetramethylethane-1,2-diamine lies in its specific combination of a hexafluorinated enone, an iron center, and a tetramethylethane-1,2-diamine ligand. This combination imparts distinctive chemical properties, such as high stability, reactivity, and the ability to participate in a wide range of chemical reactions. These properties make it particularly valuable in scientific research and industrial applications.
Properties
IUPAC Name |
(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iron;N,N,N',N'-tetramethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.2C5H2F6O2.Fe/c1-7(2)5-6-8(3)4;2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h5-6H2,1-4H3;2*1,12H;/b;2*2-1-; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOAKEJIZZXCJR-VIBDZMCESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Fe] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCN(C)C)C.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Fe] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F12FeN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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